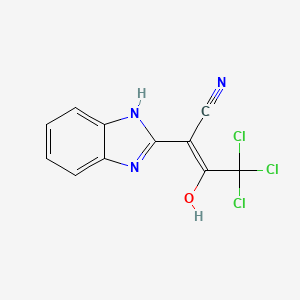
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide, also known as BZB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide is not fully understood. However, it has been suggested that 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide may act by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of MMPs. In addition, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been found to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. However, a limitation of using 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide is its limited solubility in water, which may affect its bioavailability and efficacy. In addition, further studies are needed to fully understand the mechanism of action of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide. One direction is to investigate the potential therapeutic applications of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide in other diseases, such as arthritis and diabetes. Another direction is to study the structure-activity relationship of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its analogs to identify more potent and selective compounds. Furthermore, the development of new methods for the synthesis of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide and its analogs may facilitate their use in therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been reported in several studies. One of the methods involves the reaction of 2-mercaptobenzylamine with 2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. Another method involves the reaction of 2-(benzylthio)aniline with 2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. Both methods result in the formation of 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide as a white or off-white solid.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In a study on lung cancer cells, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide was found to inhibit the growth of cancer cells and induce cell death. In another study, 2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide was found to have anti-inflammatory effects by reducing the production of inflammatory cytokines in mice.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-20-16-10-4-6-12-18(16)23-22(24-20)25-21(27)17-11-5-7-13-19(17)28-14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZOGDPREZOMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-oxo-1,4-dihydro-2-quinazolinyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6135277.png)

![1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-2-piperidinone](/img/structure/B6135297.png)
![3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)
![N-(3,4-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6135338.png)
![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)
![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)
